Thiocoraline is a naturally occurring cyclic thiodepsipeptide first isolated from the marine actinomycete Micromonospora sp. L-13-ACM2-092. [, ] It belongs to the chromodepsipeptide family, a group of structurally related, pseudosymmetrical molecules synthesized by nonribosomal peptide synthetases (NRPS). [, ] These compounds are characterized by their ability to bisintercalate into DNA, meaning they bind to double-stranded DNA by inserting two planar chromophores between the base pairs. [, ] Thiocoraline is particularly notable for its potent antitumor activity, demonstrated in various human cancer cell lines. [, , , ]
Alternative solid-phase synthesis strategies for thiocoraline and its analogues have been developed. [, , , ] These methods utilize solid supports to facilitate the stepwise assembly of the peptide chain and subsequent cyclization reactions. [, , , ] Advantages of solid-phase synthesis include:
Thiocoraline possesses a unique and complex molecular architecture characterized by: [, , ]
X-ray crystallography studies have provided detailed insights into the three-dimensional structure of thiocoraline. [] These studies revealed the "staple-shaped" conformation of the molecule and its unique mode of self-association in the solid state. [] Molecular modeling and dynamics simulations have been employed to investigate the interactions of thiocoraline with DNA, providing a rationale for its sequence selectivity and binding affinity. [, ]
Thiocoraline exerts its antitumor activity primarily through DNA bisintercalation, a mechanism involving the following steps: [, , , ]
Thiocoraline is synthesized by a 64.6 kbp biosynthetic gene cluster in Micromonospora spp., encoding 36 open reading frames. Central to this pathway are two multidomain NRPS proteins, TioR and TioS, which assemble the thiocoraline backbone through an assembly-line mechanism [1]. Insertional inactivation studies confirm that specific adenylation domains within these synthetases are indispensable for thiocoraline production, as their disruption yields nonproducing mutants [1].
TioR and TioS collectively house eight canonical NRPS modules, each responsible for incorporating one amino acid into the growing depsipeptide chain. The system follows strict colinearity:
Table 1: Modular Organization of Thiocoraline NRPS
Protein | Module | Domains | Incorporated Residue |
---|---|---|---|
TioR | 1 | A-T-C | 3-Hydroxyquinaldic acid |
TioR | 2 | C-A-T-Epimerase | D-Cysteine |
TioR | 3 | C-A-T | L-Serine |
... | ... | ... | ... |
TioS | 8 | C-A-T-Thioesterase | Glycine derivative |
Surprisingly, the cluster contains two additional NRPS proteins (TioY and TioZ) exceeding the expected eight modules. Bioinformatics analysis suggests these may synthesize a regulatory peptide influencing thiocoraline biosynthesis rather than directly participating in backbone assembly [1].
While TioR and TioS suffice for core peptide synthesis, TioY and TioZ are proposed to fine-tune production. Their inactivation reduces but does not eliminate thiocoraline yield, indicating a non-essential but modulatory role [1]. Potential functions include:
Macrocyclization and chain release are orchestrated by thioesterase domains, with auxiliary enzymes ensuring fidelity.
The tioQ gene encodes a type II thioesterase essential for efficient thiocoraline biosynthesis. Biochemical studies reveal TioQ acts as a proofreading enzyme:
The terminal thioesterase domain of TioS catalyzes head-to-tail macrocyclization through a dual ester-amide strategy:
The unusual chromophore 3-hydroxyquinaldic acid (3HQA) originates from L-tryptophan via a dedicated pathway:
Table 2: Enzymatic Pathway for 3-Hydroxyquinaldic Acid Biosynthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
TioF | Tryptophan 2,3-dioxygenase | Cytoplasmic |
TioH | N-formylkynurenine deformylase | Cytoplasmic |
TioK | 3HQA synthase | Cytoplasmic |
TioJ | 3HQA adenylation | Membrane-associated |
FabC | 3HQA carrier protein (holo-ACP form) | Cytoplasmic |
Protein-protein interaction assays confirm strong binding between TioJ and FabC, explaining the cross-talk between primary and secondary metabolism [4].
Heterologous production enables thiocoraline study in genetically tractable hosts but faces biological hurdles.
A 53-kbp fragment containing 26 tio genes was expressed in S. albus and S. lividans, yielding thiocoraline but at variable efficiencies:
Table 3: Thiocoraline Production in Engineered Streptomyces Hosts
Host Strain | Integration Method | Relative Yield (%) | Key Limitation |
---|---|---|---|
S. albus J1074 | φC31 attB | 100 (reference) | Regulatory incompatibility |
S. albus MUT54 | Artificial attB site | 153 | Enhanced expression locus |
S. lividans TK24 | φC31 attB | 65 | Precursor supply (cysteine/S-adenosylmethionine) |
Engineered S. albus MUT54, featuring an optimized chromosomal insertion site, increases thiocoraline yield by 53% compared to wild-type attB sites [10].
Native Micromonospora regulators fail to interact optimally with Streptomyces RNA polymerases. Key mismatches include:
Table 4: Key Thiocoraline Biosynthetic Enzymes
Gene | Protein Function | Domain Architecture |
---|---|---|
tioR | Bimodular NRPS | C-A-T + C-A-T-Epimerase |
tioS | Trimodular NRPS with TE domain | C-A-T + C-A-T + C-A-T-TE |
tioJ | 3HQA adenylase | A domain (modified) |
tioQ | Type II thioesterase | α/β-Hydrolase fold |
tioF | Tryptophan 2,3-dioxygenase | Heme-dependent oxidase |
This systematic analysis of thiocoraline biosynthesis underscores the complexity of NRPS engineering. Future efforts require optimized chassis strains with refactored regulatory circuits and expanded precursor pools to unlock the full potential of heterologous production platforms.
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